N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide is a complex organic compound that features a unique combination of functional groups, including a trichloromethyl group, a nitrophenyl group, and a thioureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps:
Formation of the thioureido intermediate: This step involves the reaction of 4-nitroaniline with thiophosgene to form 4-nitrophenyl isothiocyanate.
Addition of the trichloromethyl group: The intermediate is then reacted with trichloroacetyl chloride in the presence of a base such as triethylamine to introduce the trichloromethyl group.
Coupling with benzamide: Finally, the product is coupled with benzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The thioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the corresponding methyl derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer cells due to its potential cytotoxic properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Environmental Chemistry: It can be used in studies related to pollutant degradation and removal, particularly in water treatment processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival, leading to cytotoxic effects.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-propionamide
Uniqueness
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13Cl3N4O3S |
---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O3S/c17-16(18,19)14(21-13(24)10-4-2-1-3-5-10)22-15(27)20-11-6-8-12(9-7-11)23(25)26/h1-9,14H,(H,21,24)(H2,20,22,27) |
InChI Key |
UDOCOHNGHFFCJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.